

ER-Tracker™ Green: Application Notes and Protocols for Live Cell Imaging

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Compound of Interest		
Compound Name:	ER-Tracker Green	
Cat. No.:	B15358963	Get Quote

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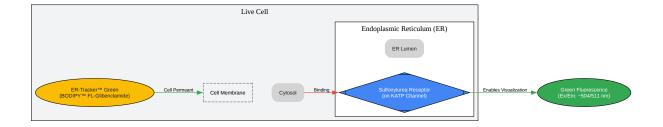
Introduction

ER-Tracker™ Green is a fluorescent probe designed for the selective staining of the endoplasmic reticulum (ER) in live cells. Composed of a BODIPY™ FL dye conjugated to glibenclamide, it provides high selectivity for the ER by targeting the sulfonylurea receptors of ATP-sensitive potassium (KATP) channels, which are prominently expressed on the ER membrane.[1][2][3] This cell-permeant stain is a valuable tool for visualizing ER morphology and dynamics in real-time, offering low cellular toxicity at typical working concentrations.[1][4] This document provides detailed protocols for the use of ER-Tracker™ Green in live cell imaging, including recommended incubation times and temperatures for optimal staining.

Mechanism of Action

ER-Tracker™ Green's selectivity for the endoplasmic reticulum is derived from the glibenclamide component of the molecule. Glibenclamide binds specifically to the sulfonylurea receptors, which are the regulatory subunits of ATP-sensitive K+ channels located on the ER. This targeted binding results in the accumulation of the fluorescent BODIPY™ FL dye within the ER, allowing for its visualization by fluorescence microscopy.





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Mechanism of ER-Tracker [™] Green Staining.

Quantitative Data Summary

The optimal incubation conditions for ER-Tracker™ Green can vary depending on the cell type. The following tables summarize the recommended parameters for successful staining.

Table 1: Stock and Working Solution Concentrations

Parameter	Recommended Concentration	Solvent
Stock Solution	1 mM	DMSO
Working Solution	100 nM - 2 μM	Serum-free medium or HBSS with Ca/Mg

Table 2: Incubation Time and Temperature



Cell Type	Incubation Temperature	Incubation Time
Adherent Cells	37°C or Room Temperature	5 - 30 minutes
Suspension Cells	37°C or Room Temperature	5 - 30 minutes

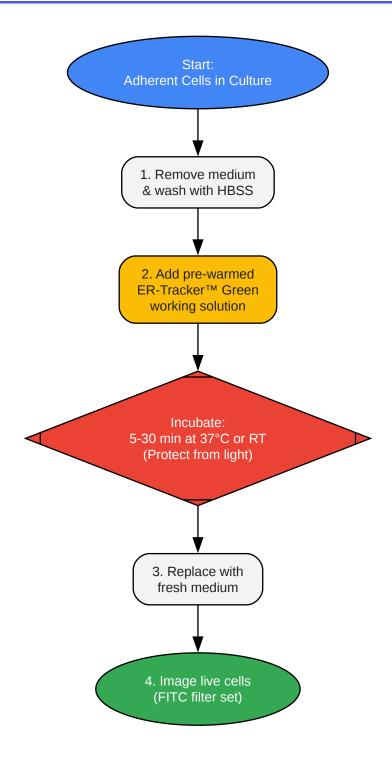
Note: The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition.

Experimental ProtocolsReagent Preparation

- ER-Tracker™ Green Stock Solution (1 mM):
 - Bring the lyophilized ER-Tracker™ Green vial to room temperature.
 - Briefly centrifuge the vial to collect the powder at the bottom.
 - \circ Dissolve the contents in high-quality, anhydrous DMSO to a final concentration of 1 mM. For example, dissolve 100 μ g in 128 μ L of DMSO.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
- ER-Tracker™ Green Working Solution (100 nM 2 μM):
 - On the day of the experiment, dilute the 1 mM stock solution to the desired working concentration in a suitable buffer, such as Hank's Balanced Salt Solution with calcium and magnesium (HBSS/Ca/Mg) or serum-free cell culture medium. For a 1 μM working solution, dilute the stock solution 1:1000.
 - Pre-warm the working solution to the intended incubation temperature (37°C or room temperature) before adding it to the cells.

Staining Protocol for Adherent Cells





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Workflow for Staining Adherent Cells.

- Grow adherent cells on a suitable imaging vessel (e.g., coverslips, glass-bottom dishes).
- When cells have reached the desired confluency, aspirate the cell culture medium.



- Gently wash the cells with pre-warmed (37°C) HBSS with calcium and magnesium.
- Add the pre-warmed ER-Tracker[™] Green working solution to the cells, ensuring the entire surface is covered.
- Incubate the cells for 15-30 minutes at 37°C and 5% CO2, or for 5-30 minutes at room temperature. Protect the cells from light during incubation.
- Aspirate the staining solution and replace it with fresh, pre-warmed cell culture medium. To reduce background fluorescence, phenol red-free medium can be used.
- The cells are now ready for immediate live cell imaging using a fluorescence microscope equipped with a standard FITC filter set (Excitation/Emission: ~504/511 nm).

Staining Protocol for Suspension Cells

- Harvest the desired number of suspension cells by centrifugation (e.g., 1000 x g for 3-5 minutes).
- Discard the supernatant and wash the cells twice with pre-warmed (37°C) HBSS with calcium and magnesium, centrifuging between washes.
- Resuspend the cell pellet in the pre-warmed ER-Tracker™ Green working solution at a recommended cell density of 1x10^6 cells/mL.
- Incubate the cells for 15-30 minutes at 37°C and 5% CO2, or for 5-30 minutes at room temperature. Protect the cells from light.
- Centrifuge the stained cells (e.g., 400 x g for 3-4 minutes) and discard the supernatant.
- Wash the cells twice with fresh medium or PBS.
- Resuspend the cells in serum-free cell culture medium or PBS for analysis.
- The cells can be analyzed by flow cytometry or transferred to a slide for fluorescence microscopy.

Important Considerations



- Live Cell Imaging Only: ER-Tracker™ Green is recommended for live cell imaging. Fixation with aldehydes or alcohols can significantly reduce or eliminate the fluorescent signal. While some protocols suggest that the staining is partially retained after formaldehyde fixation, permeabilization with detergents like Triton™ X-100 is not recommended as it results in the loss of the fluorescence signal.
- Photostability: Like many fluorescent probes, ER-Tracker™ Green is susceptible to photobleaching. To minimize this, protect the probe and stained cells from light whenever possible and use the lowest laser power necessary for imaging.
- Cell Type Variability: The expression of sulfonylurea receptors can vary between cell types, which may affect the intensity and specificity of staining. It is crucial to optimize the staining protocol for each cell line.
- Potential Pharmacological Effects: As glibenclamide has known pharmacological activity, it could potentially affect ER function. Researchers should consider this possibility when designing and interpreting experiments.
- Toxicity: At the recommended low concentrations, ER-Tracker™ Green does not appear to be toxic to cells. However, it is good practice to monitor cell viability, especially during longterm imaging experiments.

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